Methyl 2,3-diiodobenzoate
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Overview
Description
Methyl 2,3-diiodobenzoate is an organic compound with the molecular formula C8H6I2O2. It is a derivative of benzoic acid, where two iodine atoms are substituted at the 2nd and 3rd positions of the benzene ring, and the carboxyl group is esterified with methanol. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,3-diiodobenzoate can be synthesized through the iodination of methyl benzoate. The process involves the following steps:
Iodination: Methyl benzoate is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce iodine atoms at the 2nd and 3rd positions of the benzene ring.
Esterification: The resulting diiodobenzoic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-diiodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.
Reduction Reactions: The compound can be reduced to form methyl 2,3-dihydroxybenzoate using reducing agents such as sodium borohydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding quinones.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Oxidation: Potassium permanganate in acetone under reflux conditions.
Major Products:
Substitution: Methyl 2,3-diazidobenzoate.
Reduction: Methyl 2,3-dihydroxybenzoate.
Oxidation: 2,3-Diiodoquinone.
Scientific Research Applications
Methyl 2,3-diiodobenzoate is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing other iodinated organic compounds and is used in studying substitution and reduction reactions.
Biology: The compound is used in radiolabeling studies due to the presence of iodine atoms, which can be detected using imaging techniques.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: this compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2,3-diiodobenzoate involves its interaction with molecular targets through its iodine atoms. The compound can undergo electrophilic substitution reactions, where the iodine atoms are replaced by other functional groups. This reactivity is exploited in various chemical transformations and biological assays.
Comparison with Similar Compounds
Methyl 2-iodobenzoate: Contains a single iodine atom at the 2nd position.
Methyl 3-iodobenzoate: Contains a single iodine atom at the 3rd position.
Methyl 2,4-diiodobenzoate: Contains iodine atoms at the 2nd and 4th positions.
Comparison: Methyl 2,3-diiodobenzoate is unique due to the presence of two iodine atoms at adjacent positions on the benzene ring. This structural feature imparts distinct reactivity and chemical properties compared to its mono-iodinated counterparts. The diiodo substitution pattern allows for more diverse chemical transformations and applications in research and industry.
Properties
CAS No. |
14192-14-4 |
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Molecular Formula |
C8H6I2O2 |
Molecular Weight |
387.94 g/mol |
IUPAC Name |
methyl 2,3-diiodobenzoate |
InChI |
InChI=1S/C8H6I2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3 |
InChI Key |
QVTAJAIILHYNRS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)I)I |
Origin of Product |
United States |
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